1-Chloroisoquinoline 2-oxide
Overview
Description
1-Chloroisoquinoline 2-oxide is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines. The presence of a chlorine atom at the first position and an oxide group at the second position of the isoquinoline ring makes this compound a unique compound with distinct chemical properties.
Preparation Methods
The synthesis of 1-Chloroisoquinoline 2-oxide typically involves the chlorination of isoquinoline followed by oxidation. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the first position. This is followed by oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to form the oxide group at the second position.
Industrial production methods may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-Chloroisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove the oxide group, reverting it to 1-chloroisoquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-Chloroisoquinoline 2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has explored its derivatives for their antiproliferative activity against cancer cell lines, particularly melanoma.
Industry: It is used in the development of new materials and as a ligand in asymmetric synthesis.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline 2-oxide involves its interaction with various molecular targets. The chlorine and oxide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. In medicinal chemistry, its derivatives have been shown to inhibit specific enzymes or receptors, leading to their antiproliferative effects.
Comparison with Similar Compounds
1-Chloroisoquinoline 2-oxide can be compared with other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Lacks the oxide group, making it less reactive in certain chemical reactions.
2-Chloroquinoline: Similar structure but with the chlorine atom at the second position of the quinoline ring.
1,2-Dichloroisoquinoline: Contains two chlorine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-2-oxidoisoquinolin-2-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVCZCHPTUNRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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